6,8-Diméthylquinoléine

Vue d'ensemble

Description

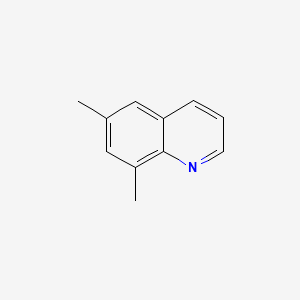

6,8-Dimethylquinoline, also known as 6,8-Dimethylquinoline, is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6,8-Dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

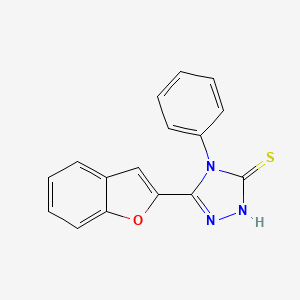

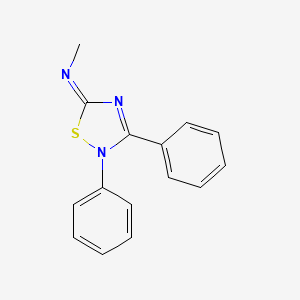

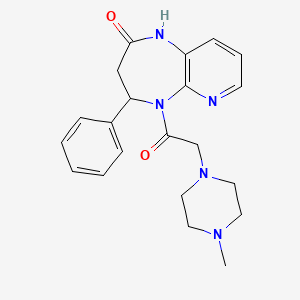

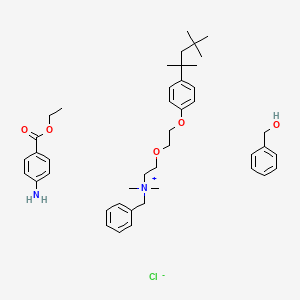

Les motifs quinoléiques, y compris la 6,8-diméthylquinoléine, sont essentiels dans plusieurs composés hétérocycliques pharmacologiquement actifs en raison de leurs diverses applications en chimie médicinale {svg_1}. Ils sont considérés comme une structure privilégiée dans les programmes de découverte de médicaments en raison de leur large spectre de bioréponses {svg_2}.

Activité anticancéreuse

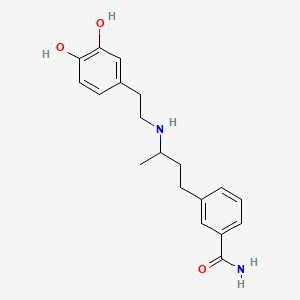

Les dérivés de la quinoléine ont montré un potentiel dans l'activité anticancéreuse. Ils sont étudiés pour leur efficacité contre divers types de cancer {svg_3}.

Activité antioxydante

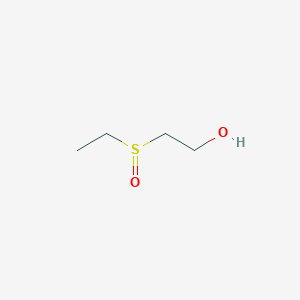

Les composés de la quinoléine ont démontré des propriétés antioxydantes. Ils peuvent aider à neutraliser les radicaux libres nocifs dans le corps, prévenant ainsi potentiellement divers troubles de santé {svg_4}.

Activité anti-inflammatoire

Les dérivés de la quinoléine se sont avérés posséder des propriétés anti-inflammatoires. Ils pourraient être utilisés dans le traitement des maladies causées par l'inflammation {svg_5}.

Activité antipaludique

Les composés à base de quinoléine ont été utilisés dans le traitement du paludisme. Ils interfèrent avec le cycle de vie du parasite du paludisme, ce qui en fait des agents antipaludiques efficaces {svg_6}.

Activité anti-SARS-CoV-2

La recherche a montré que les composés de la quinoléine ont une activité anti-SARS-CoV-2 (le virus qui cause la COVID-19) potentielle {svg_7}.

Activité antituberculeuse

Les dérivés de la quinoléine se sont avérés efficaces contre la tuberculose. Ils inhibent la croissance de Mycobacterium tuberculosis, la bactérie qui cause la tuberculose {svg_8}.

Chimie industrielle

En plus de leurs applications médicinales, les composés de la quinoléine ont également diverses applications en chimie industrielle {svg_9}.

Safety and Hazards

When handling 6,8-Dimethylquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Orientations Futures

Quinoline and its derivatives continue to be applied to create compounds with wide-ranging pharmacological activities . There is an expectation that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This suggests that future directions may involve the development of more environmentally friendly synthesis methods for 6,8-Dimethylquinoline and other quinoline derivatives.

Mécanisme D'action

- These liver-stage parasites can persist in a dormant form (the hypnozoite) for months and re-emerge later to cause clinical disease .

- The exact mechanism remains elusive, but it has been proposed that 6,8-Dimethylquinoline may induce oxidative stress. Primaquine, a related compound, stimulates the hexose monophosphate shunt, increases hydrogen peroxide, and methemoglobin production, suggesting an oxidative stress pathway .

- Causal prophylaxis involves killing parasites while they are in the liver, preventing infection of erythrocytes and clinical disease .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

6,8-Dimethylquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 6,8-Dimethylquinoline and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other compounds processed by cytochrome P450 .

Cellular Effects

6,8-Dimethylquinoline affects various types of cells and cellular processes. In hepatocytes, it has been shown to modulate cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by 6,8-Dimethylquinoline can lead to changes in gene expression, affecting the transcription of genes involved in xenobiotic metabolism and cellular stress responses. Additionally, 6,8-Dimethylquinoline influences cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

The molecular mechanism of 6,8-Dimethylquinoline involves its binding interactions with various biomolecules. One notable interaction is with DNA, where 6,8-Dimethylquinoline intercalates between the base pairs, potentially leading to changes in DNA structure and function. This intercalation can inhibit DNA replication and transcription, thereby affecting cell proliferation and gene expression. Furthermore, 6,8-Dimethylquinoline has been found to inhibit the activity of topoisomerases, enzymes responsible for maintaining DNA topology during replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,8-Dimethylquinoline can change over time due to its stability and degradation. Studies have shown that 6,8-Dimethylquinoline is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Over extended periods, the degradation products of 6,8-Dimethylquinoline may exhibit different biochemical properties, potentially leading to altered cellular effects. Long-term exposure to 6,8-Dimethylquinoline in in vitro and in vivo studies has revealed its impact on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 6,8-Dimethylquinoline vary with different dosages in animal models. At low doses, 6,8-Dimethylquinoline has been observed to induce mild changes in metabolic enzyme activity without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of 6,8-Dimethylquinoline and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .

Metabolic Pathways

6,8-Dimethylquinoline is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of hydroxylated metabolites. These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic flux of 6,8-Dimethylquinoline and its metabolites can influence the levels of other metabolites in the cell, potentially affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 6,8-Dimethylquinoline is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters, such as organic cation transporters, which facilitate its uptake into cells. Once inside the cell, 6,8-Dimethylquinoline can accumulate in various organelles, including the endoplasmic reticulum and mitochondria. This localization can influence its biochemical activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 6,8-Dimethylquinoline is crucial for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. Additionally, 6,8-Dimethylquinoline can be targeted to the mitochondria, where it may affect mitochondrial function and energy production. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of 6,8-Dimethylquinoline within specific cellular compartments .

Propriétés

IUPAC Name |

6,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9(2)11-10(7-8)4-3-5-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZSSWLXBLSQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870975 | |

| Record name | 6,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-93-3 | |

| Record name | 6,8-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6,8-Dimethylquinoline behave within a biological system like a rainbow trout?

A1: Research shows that 6,8-Dimethylquinoline is readily absorbed by rainbow trout when introduced in a controlled water environment []. The compound doesn't merely pass through the fish's system; it undergoes bioconcentration, meaning it accumulates in tissues over time. This accumulation is observed in various organs, with bile showing the highest concentration, followed by the carcass, liver, and muscle [].

Q2: What happens to 6,8-Dimethylquinoline once it's inside the fish? Is it simply stored, or does the fish's body try to break it down?

A2: Rainbow trout possess metabolic mechanisms to process 6,8-Dimethylquinoline. The compound undergoes biotransformation, primarily into various hydroxylated derivatives. These byproducts are then conjugated, usually with glucuronide or sulfate, a common detoxification strategy in many organisms, including fish []. This conjugation process makes the metabolites more water-soluble, facilitating their eventual elimination from the fish's body. The major metabolites identified include conjugates of 6,8-dimethyl-5-hydroxyquinoline, 6,8-dimethyl-7-hydroxyquinoline, 6,8-dimethyl-3-hydroxyquinoline, and 6-hydroxymethyl-8-methylquinoline. These metabolites are primarily found in the bile, indicating the liver's role in detoxification [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211682.png)

![9-Amino-12-[carboxy(hydroxy)methyl]-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1211683.png)

![1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone](/img/structure/B1211688.png)

![N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide](/img/structure/B1211690.png)

![2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester](/img/structure/B1211692.png)

![2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL](/img/structure/B1211693.png)